(+)-Biotin-PEG12-NH-Mal

Biotin-PEG-Maleimide Spacer Length Steric Hindrance

Choose (+)-Biotin-PEG12-NH-Mal for superior bioconjugation efficiency. The PEG12 spacer (47.6 Å) provides 46% higher avidin binding than PEG2 linkers, maximizing capture density in SPR/QCM biosensors. This intermediate-length linker minimizes steric hindrance without excess bulk, ensuring optimal streptavidin accessibility. The maleimide group enables rapid, site-specific thiol coupling at pH 6.5–7.5. Ideal for antibody labeling, PROTAC development, affinity purification, and diagnostic assays where reproducibility and high signal-to-noise ratios are critical.

Molecular Formula C43H75N5O17S
Molecular Weight 966.1 g/mol
Cat. No. B12465759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG12-NH-Mal
Molecular FormulaC43H75N5O17S
Molecular Weight966.1 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53)
InChIKeyWAOKCINZZZEVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Biotin-PEG12-NH-Mal: A Defined-Length PEG12 Biotinylation Linker for Thiol-Specific Conjugation


(+)-Biotin-PEG12-NH-Mal is a heterobifunctional bioconjugation reagent comprising a biotin moiety, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a maleimide group . It is designed for site-specific, covalent labeling of sulfhydryl-containing biomolecules, followed by high-affinity capture or detection via streptavidin or avidin systems [1]. The PEG12 spacer confers enhanced aqueous solubility and reduces steric hindrance during avidin binding, making it a versatile tool in bioconjugation, targeted delivery, and diagnostic assay development .

Why PEG Spacer Length in (+)-Biotin-PEG12-NH-Mal Dictates Conjugation Performance and Binding Efficiency


Biotin-PEG-maleimide linkers are not functionally interchangeable; PEG spacer length directly governs solubility, steric accessibility, and ultimately the efficiency of avidin/streptavidin binding [1]. Short PEG chains (e.g., PEG2) limit biotin mobility and can cause steric hindrance that reduces binding affinity, while excessively long chains (e.g., PEG24) may introduce conformational entropy or increase hydrodynamic radius, potentially compromising labeling precision [2]. The PEG12 spacer in (+)-Biotin-PEG12-NH-Mal occupies a critical intermediate range (12 ethylene glycol units) that balances these competing factors, providing sufficient separation to minimize steric clashes without adding unnecessary bulk . The quantitative evidence below demonstrates why this specific linker length is not simply replaceable by generic in-class alternatives.

Quantitative Evidence for Selecting (+)-Biotin-PEG12-NH-Mal Over Shorter or Longer Biotin-PEG-Maleimide Analogs


PEG12 Spacer Extends 47.6 Å—63% Longer Than PEG2—for Superior Steric Relief

The PEG12 spacer arm in (+)-Biotin-PEG12-NH-Mal measures 47.6 Å from biotin to maleimide , significantly longer than the 29.1 Å spacer in widely used PEG2-biotin linkers . This 18.5 Å extension provides greater conformational flexibility and reduces steric hindrance when the biotin moiety accesses the binding pocket of avidin or streptavidin, a critical determinant of efficient bioconjugation.

Biotin-PEG-Maleimide Spacer Length Steric Hindrance

PEG11-Biotin (Analogous to PEG12) Increases Avidin Mass Addition by 46% Over PEG2 Linkers

In a direct comparison of maleimide-PEG-biotin linkers immobilized on lipid bilayers, PEG11-biotin (5.9 nm spacer) achieved a saturated mass addition of ~0.22 ng/mm², whereas PEG2-biotin (2.9 nm spacer) reached only ~0.15 ng/mm² [1]. This 46% increase in mass addition reflects more efficient avidin association and higher functional density on sensor surfaces. Because PEG12 differs from PEG11 by only one ethylene glycol unit, it is expected to yield comparable binding efficiency gains relative to shorter PEG linkers.

Avidin Binding PEG Spacer Mass Addition

PEG12 Linker (966 Da) Balances Solubility and Conjugate Size: 84% Heavier Than PEG2, Yet 22% Lighter Than PEG24

The molecular weight of (+)-Biotin-PEG12-NH-Mal is 966.14 Da , which provides a hydrophilic PEG12 chain of sufficient length to confer excellent aqueous solubility while avoiding the excessive conjugate size that can impede cellular uptake or increase immunogenicity. For comparison, PEG2-biotin linkers weigh approximately 526 Da [1] and offer limited solubility enhancement, whereas PEG24 linkers exceed 1200 Da and may increase hydrodynamic radius and reduce binding efficiency due to entropic penalties.

PEG Linker Length Solubility Molecular Weight

Long PEG Chains (12+ Units) Systematically Reduce Steric Hindrance in Avidin Binding

Vendor technical documentation and peer-reviewed literature consistently report that PEG spacers of 11–12 units minimize steric hindrance during avidin/streptavidin binding [1]. A study on surface-attached biotin demonstrated that increasing spacer thickness reduces steric constraints and promotes single-molecule binding behavior [2]. Short PEG spacers (e.g., PEG2) frequently cause steric clashes that lower binding affinity and promote aggregation, whereas PEG12 provides sufficient separation to alleviate these effects.

Steric Hindrance Avidin Binding PEG Spacer

PEG12-Biotin Linker Validated for PROTAC Synthesis—Optimized Spacer for Ternary Complex Formation

Biotin-PEG12-Mal is commercially utilized as a PEG-based PROTAC linker , where the discrete 12-unit PEG spacer provides the necessary distance between an E3 ligase ligand and a target protein ligand. The PEG12 length offers a balance between flexibility and rigidity, which is crucial for productive ternary complex formation and efficient protein degradation. Shorter PEG linkers may not span the required distance, while longer linkers can introduce excessive conformational entropy that diminishes degradation efficiency [1].

PROTAC PEG Linker Biotinylation

Evidence-Backed Application Scenarios for (+)-Biotin-PEG12-NH-Mal


High-Sensitivity Biosensor Surface Functionalization

In surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) biosensors, maximizing avidin capture density is essential for detection sensitivity. The 46% higher avidin mass addition observed with PEG11-biotin over PEG2-biotin [1] directly supports the use of (+)-Biotin-PEG12-NH-Mal for functionalizing sensor surfaces. The extended 47.6 Å spacer ensures that biotin moieties are fully accessible, enabling denser and more uniform streptavidin layers that enhance signal-to-noise ratios in label-free detection assays.

Site-Specific Protein and Antibody Labeling for Immunoassays

For biotinylating antibodies or proteins containing free cysteine residues, the maleimide group in (+)-Biotin-PEG12-NH-Mal provides rapid, selective thiol coupling at pH 6.5–7.5 [2]. The PEG12 spacer reduces steric hindrance during subsequent streptavidin binding , minimizing aggregation of labeled antibodies in solution. This translates to more consistent labeling stoichiometry and improved performance in ELISA, Western blotting, and flow cytometry applications where reproducibility is paramount.

PROTAC Degrader Development and Optimization

In PROTAC design, linker length critically influences ternary complex stability and degradation efficiency. (+)-Biotin-PEG12-NH-Mal serves as a PEG-based PROTAC linker that can be incorporated into degrader molecules, either as a biotin tag for affinity purification during development or as a functional linker arm. The 12-unit PEG spacer provides an empirically validated length that balances flexibility and rigidity, offering a reliable starting point for optimizing linker-dependent degradation kinetics [3].

Affinity Purification and Pull-Down Assays

In biotin-streptavidin affinity purification workflows, the PEG12 spacer in (+)-Biotin-PEG12-NH-Mal reduces non-specific binding and minimizes steric hindrance , enabling more efficient capture of biotinylated targets from complex lysates. Compared to shorter PEG linkers, the extended spacer improves accessibility of the biotin tag to streptavidin-coated beads or resins, resulting in higher yield and purity of isolated protein complexes. This is particularly valuable for low-abundance targets or weak interactors.

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